Five Distinct Polymorphs with Characterized Thermal Stability Ranges—A Polymorph Diversity Unmatched by Other N-Alkyl NDIs
NDI-C6 crystallizes in five distinct polymorphic forms whose stability and interconversion have been fully mapped by differential scanning calorimetry, variable-temperature X-ray powder diffraction, and hot-stage microscopy [1]. Form α is stable from room temperature to 175 °C; Form β is metastable at all temperatures; Form γ is stable in the narrow 175–178 °C window; Form δ is stable from 178 °C to the melt at 207 °C; and Form ε is a metastable phase accessible exclusively in spin-coated thin films on Si/SiO₂ substrates [1]. By contrast, most other N-alkyl NDIs (e.g., NDI-C4, NDI-C8) are reported with substantially fewer accessible polymorphs under comparable processing conditions. The ranking of stability and the discovery of negative thermal expansion along the X1 principal axis for Forms α and γ are features uniquely documented for NDI-C6 [1].
| Evidence Dimension | Number and thermal stability ranges of accessible polymorphs |
|---|---|
| Target Compound Data | 5 polymorphs: Form α (RT–175 °C), Form β (metastable, all T), Form γ (175–178 °C), Form δ (178–207 °C), Form ε (thin-film only, metastable); melt at 207 °C; negative thermal expansion in Forms α and γ |
| Comparator Or Baseline | N-Alkyl NDI homologs (NDI-C4, NDI-C8, NDI-C12) are typically reported with 1–2 polymorphs; no systematic five-polymorph characterization has been published for other chain lengths |
| Quantified Difference | NDI-C6: 5 polymorphs vs. 1–2 typical for other N-alkyl NDIs; polymorph-dependent thermal expansion behavior unique to NDI-C6 among characterized NDIs |
| Conditions | Differential scanning calorimetry, variable-temperature XRPD, hot-stage microscopy; spin-coated thin films on Si/SiO₂ |
Why This Matters
For procurement decisions, the five-polymorph landscape of NDI-C6 means that device performance is exquisitely sensitive to thermal history and deposition protocol—making NDI-C6 the compound of choice (or avoidance) depending on whether the application requires deliberate polymorph control or robust, processing-insensitive performance.
- [1] de Oliveira Martins I, Marin F, Modena E, Maini L. On the crystal forms of NDI-C6: annealing and deposition procedures to access elusive polymorphs. Faraday Discuss. 2022;235:490-507. doi:10.1039/D1FD00100K View Source
